

experimental procedure for the preparation of diethyl aminomalonate from diethyl isonitrosomalonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl Isonitrosomalonate*

Cat. No.: *B1337080*

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Application Note: Synthesis of Diethyl Aminomalonate

Introduction Diethyl aminomalonate is a pivotal intermediate in organic synthesis, particularly in the preparation of α -amino acids and various heterocyclic compounds used in drug development. Its synthesis from **diethyl isonitrosomalonate** via reduction is a common and efficient transformation. This document provides a detailed experimental protocol for the catalytic hydrogenation of **diethyl isonitrosomalonate** to yield diethyl aminomalonate, which is subsequently converted to its more stable hydrochloride salt.

Reaction Scheme

The overall reaction involves the reduction of the oxime group in **diethyl isonitrosomalonate** to a primary amine. Due to the relative instability of the free amine, it is typically isolated as its hydrochloride salt.

Step 1: Reduction of **Diethyl Isonitrosomalonate**

Step 2: Formation of the Hydrochloride Salt

Experimental Protocols

This protocol is based on the catalytic hydrogenation method, which is widely recognized for its efficiency and clean conversion.^[1] Alternative reduction methods include the use of zinc dust in acetic acid or Raney nickel catalyst.^{[1][2]}

A. Preparation of Diethyl Aminomalonate via Catalytic Hydrogenation^[1]

- Reaction Setup: A 0.1-mole aliquot (approximately 19.1 g) of crude **diethyl isonitrosomalonate** is placed in a 500-mL reduction bottle suitable for a Parr Hydrogenator.
- Solvent and Catalyst Addition: To the reduction bottle, add 100 mL of absolute ethanol and 3 g of 10% palladium-on-charcoal (Pd/C) catalyst.^[1]
- Hydrogenation:
 - Place the bottle in the hydrogenator and flush the system with hydrogen gas three to four times to remove air.
 - Pressurize the system with hydrogen to an initial pressure of 50–60 psi.
 - Commence shaking. The reaction is exothermic and typically proceeds rapidly.
 - Continue shaking until there is no further drop in hydrogen pressure, which usually takes about 15 minutes.^[1]
- Work-up:
 - Vent the hydrogenator and remove the catalyst by filtration through a pad of Celite. Wash the catalyst cake with a small amount of absolute ethanol.
 - Combine the filtrate and washings. Concentrate the solution under reduced pressure, ensuring the bath temperature does not exceed 50°C.
 - The resulting crude oil is diethyl aminomalonate. As the free amine can be unstable, it is recommended to proceed directly to the preparation of its hydrochloride salt without purification by distillation.^[1]

B. Preparation of Diethyl Aminomalonate Hydrochloride^[1]

- Dissolution and Filtration: Dilute the crude diethyl aminomalonate with 80 mL of dry diethyl ether and filter to remove any minor solid impurities.
- Precipitation:
 - Collect the filtrate in a 250-mL Erlenmeyer flask and cool it in an ice bath.
 - While stirring the solution mechanically, pass a stream of dry hydrogen chloride gas just over the surface of the solution.
 - A fine white precipitate of diethyl aminomalonate hydrochloride will form.
- Isolation and Purification:
 - Collect the white crystals by suction filtration.
 - Wash the crystals three times with a total of 60 mL of dry diethyl ether.
 - To maximize yield, the filtrate and washings can be treated again with hydrogen chloride to precipitate any remaining product.
 - Dry the collected solid to obtain diethyl aminomalonate hydrochloride. The typical yield is 16.5–17.4 g (78–82% based on the initial diethyl malonate used to prepare the isonitrosomalonate), with a melting point of 162–163°C.[\[1\]](#)

Safety Precautions

- **Diethyl isonitrosomalonate** is potentially explosive upon heating.[\[1\]](#)[\[2\]](#) Purification by distillation is not recommended.
- Catalytic hydrogenation should be performed behind a safety shield in a well-ventilated fume hood. Palladium on charcoal is flammable and should be handled with care.

Data Presentation

The following table summarizes the quantitative data for the catalytic hydrogenation and subsequent salt formation based on a 0.1-mole scale reaction.[\[1\]](#)

Reagent/Material	Molecular Formula	Molecular Weight (g/mol)	Quantity Used	Role/Purpose
Diethyl Isonitrosomalonate	C ₇ H ₁₁ NO ₅	189.17	~19.1 g (0.1 mol)	Starting Material
10% Palladium on Charcoal (Pd/C)	Pd/C	N/A	3 g	Catalyst for Hydrogenation
Hydrogen (H ₂)	H ₂	2.02	50-60 psi	Reducing Agent
Absolute Ethanol (EtOH)	C ₂ H ₅ OH	46.07	100 mL	Reaction Solvent
Dry Diethyl Ether (Et ₂ O)	(C ₂ H ₅) ₂ O	74.12	80 mL + 60 mL	Solvent for Precipitation and Washing
Dry Hydrogen Chloride (HCl)	HCl	36.46	Excess	Reagent for Hydrochloride Salt Formation
Product				
Diethyl Aminomalonate Hydrochloride	C ₇ H ₁₄ ClNO ₄	211.64	16.5–17.4 g	Final Product (78-82% Yield)

Experimental Workflow Visualization

The following diagram illustrates the key stages in the synthesis and isolation of diethyl aminomalonate hydrochloride from **diethyl isonitrosomalonate**.



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Caption: Workflow for the synthesis of diethyl aminomalonate hydrochloride.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [experimental procedure for the preparation of diethyl aminomalonate from diethyl isonitrosomalonate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1337080#experimental-procedure-for-the-preparation-of-diethyl-aminomalonate-from-diethyl-isonitrosomalonate>

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